2-Chloro-3-methyl-4-nitropyridine 1-oxide

Vue d'ensemble

Description

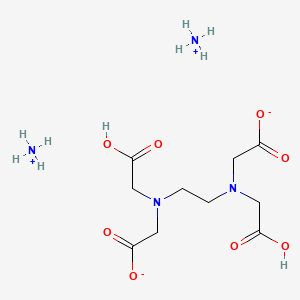

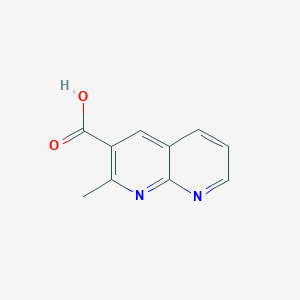

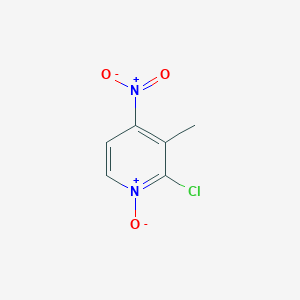

“2-Chloro-3-methyl-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C6H5ClN2O3 . It has a molecular weight of 188.57 .

Synthesis Analysis

The synthesis of “2-Chloro-3-methyl-4-nitropyridine 1-oxide” and similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .

Molecular Structure Analysis

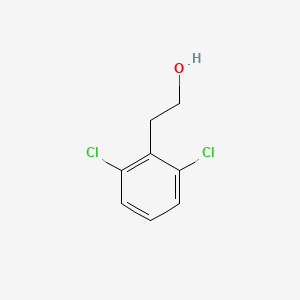

The molecular structure of “2-Chloro-3-methyl-4-nitropyridine 1-oxide” consists of a pyridine ring with a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 4-position . The compound also contains an oxide group .

Chemical Reactions Analysis

“2-Chloro-3-methyl-4-nitropyridine 1-oxide” participates in various chemical reactions. For instance, it can react with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Physical And Chemical Properties Analysis

“2-Chloro-3-methyl-4-nitropyridine 1-oxide” has a density of 1.5±0.1 g/cm3, a boiling point of 396.5±37.0 °C at 760 mmHg, and a flash point of 193.6±26.5 °C . It has a molar refractivity of 42.5±0.5 cm3, and a molar volume of 122.5±7.0 cm3 .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

2-Chloro-3-methyl-4-nitropyridine 1-oxide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group and chlorine substituent make it a versatile building block for constructing complex molecules. For instance, it can be used in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 .

Material Science

In material science, this compound’s thermal properties are of interest. It has been included in databases for thermophysical property data, which are essential for designing materials with specific heat capacities, thermal conductivities, and expansion coefficients .

Diagnostic Assays

The compound finds application in the manufacturing of diagnostic assays. It is used in hematology and histology as a reagent due to its specific reactivity and stability under assay conditions .

Continuous Flow Synthesis

This compound is also significant in the field of continuous flow synthesis. It serves as a starting material for the preparation of pyridine derivatives, which are important intermediates for new pesticides and medicines. The continuous flow methodology helps in minimizing the accumulation of highly energetic and potentially explosive nitration products, thus enabling safe scale-up .

Spectroscopic Analysis

2-Chloro-3-methyl-4-nitropyridine 1-oxide: is subject to experimental FTIR and FT-Raman spectroscopic analysis. These techniques are used to understand the compound’s molecular structure and behavior, which is critical in various research applications, including the development of new materials and the study of molecular interactions .

Chemical Engineering

In chemical engineering, the compound’s properties are analyzed to improve process safety and efficiency, especially in reactions that are highly exothermic and potentially hazardous. Its behavior under different conditions can inform the design of safer and more efficient industrial processes .

Mécanisme D'action

Propriétés

IUPAC Name |

2-chloro-3-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWNDVWSHMKOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1Cl)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372853 | |

| Record name | 2-Chloro-3-methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methyl-4-nitropyridine 1-oxide | |

CAS RN |

60323-95-7 | |

| Record name | 2-Chloro-3-methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)